molecular formula C19H21F3N4O2 B2879291 4-cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1797737-44-0

4-cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2879291
CAS No.: 1797737-44-0
M. Wt: 394.398
InChI Key: NSRKHRRRINGFOO-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazol-5(4H)-one derivative featuring a cyclopropyl group at position 4, a methyl group at position 1, and a piperidin-4-yl moiety substituted with a 3-(trifluoromethyl)benzoyl group. The piperidine scaffold is common in bioactive molecules, facilitating interactions with enzymatic or receptor sites.

Properties

IUPAC Name

4-cyclopropyl-2-methyl-5-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-24-18(28)26(15-5-6-15)16(23-24)12-7-9-25(10-8-12)17(27)13-3-2-4-14(11-13)19(20,21)22/h2-4,11-12,15H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRKHRRRINGFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-1-methyl-3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoles and features a trifluoromethyl group, which is known to enhance biological activity. The molecular formula is C19H20F3N3O3C_{19}H_{20}F_3N_3O_3 with a molecular weight of 395.4 g/mol .

Antifungal Properties

Recent studies have highlighted the antifungal potential of triazole derivatives, including this compound. The triazole core is recognized for its broad-spectrum antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cell membranes. Research indicates that modifications on the triazole ring can lead to enhanced antifungal efficacy .

Structure-Activity Relationship (SAR)

The SAR studies suggest that the introduction of bulky groups such as trifluoromethyl can significantly influence the binding affinity of the compound to its biological targets. This has been documented in various studies where similar triazole compounds exhibited increased potency against fungal strains .

The precise mechanism of action for this compound is still under investigation; however, it is hypothesized that it may function as an inhibitor of specific enzymes involved in critical metabolic pathways in fungi. The presence of the piperidine moiety suggests possible interactions with neurotransmitter receptors, which may contribute to its pharmacological profile .

Case Studies

Several studies have documented the effects of similar compounds in vivo. For instance, a study on related triazole derivatives demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus. These findings emphasize the therapeutic potential of triazole compounds in treating fungal infections .

Data Table: Biological Activity Overview

Biological Activity Target Organism/Pathway Efficacy Reference
AntifungalCandida albicansModerate
AntifungalAspergillus fumigatusHigh
Enzyme InhibitionErgosterol biosynthesisSignificant
Neurotransmitter ModulationPotential receptor interactionUnknown

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The compound’s closest analogs share the 1,2,4-triazol-5(4H)-one core but differ in substituents at positions 3 and 4, as well as modifications to the piperidine or benzoyl groups. Below is a comparative analysis based on structural and functional group variations:

Table 1: Structural Comparison of Selected 1,2,4-Triazol-5(4H)-one Derivatives
Compound Name Substituent at Position 4 Piperidine Substituent Key Functional Groups References
Target Compound Cyclopropyl 1-(3-(Trifluoromethyl)benzoyl)piperidin-4-yl CF₃, methyl, benzoyl
5-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-... Phenyl 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl] CF₃, chloro, pyridine
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-... Phenyl Piperazine-linked dioxolane Dichlorophenyl, dioxolane
4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Phenyl Benzothiazole Propynyl, benzothiazole

Functional Implications

  • However, the pyridine analog’s chloro substituent may introduce steric hindrance compared to the benzoyl group in the target .
  • Cyclopropyl vs.
  • Piperidine Modifications : The benzoyl-substituted piperidine in the target contrasts with pyridine-linked (Row 2) or dioxolane-containing (Row 3) analogs. These modifications alter hydrogen-bonding capacity and conformational flexibility, impacting target selectivity .

Pharmacological and Physicochemical Data

While specific pharmacological data for the target compound are unavailable in the provided sources, analogs with similar scaffolds exhibit diverse activities:

  • Pyridine-linked analogs (Row 2) are associated with kinase inhibition due to the pyridine moiety’s ability to coordinate with metal ions in enzymatic active sites .

Research Findings and Methodological Considerations

Crystallographic Analysis

The structural elucidation of such compounds often relies on software like SHELXL for refinement and ORTEP-3 for graphical representation . For example, the piperidine ring conformation in the target compound could be analyzed using these tools to compare torsion angles with phenyl-substituted analogs.

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